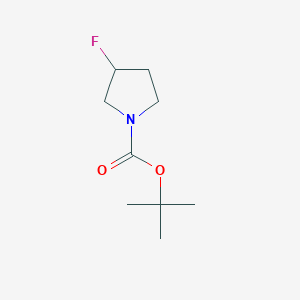

Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUECTKVSIDXQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648399 | |

| Record name | tert-Butyl 3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518063-52-0 | |

| Record name | tert-Butyl 3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-fluoropyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Laboratory Synthesis

The synthesis of tert-butyl 3-fluoropyrrolidine-1-carboxylate typically involves the reaction between 3-fluoropyrrolidine and tert-butyl chloroformate . This process is carried out under anhydrous conditions to prevent hydrolysis of the ester group. A base, such as triethylamine , is used to facilitate the reaction.

Reaction Scheme:

$$

\text{3-Fluoropyrrolidine} + \text{tert-butyl chloroformate} \xrightarrow{\text{Base (e.g., triethylamine)}} \text{this compound}

$$

Reaction Conditions:

- Solvent: Dichloromethane or another non-polar solvent

- Temperature: Typically maintained at room temperature

- Atmosphere: Nitrogen or argon to ensure anhydrous conditions

Industrial Scale Production

On an industrial scale, similar processes are employed but adapted for large-scale reactors. Precise control over temperature and pressure is necessary to maximize yield and purity. Industrial-grade reagents and solvents are used for cost efficiency.

Alternative Synthetic Strategies

Cycloaddition-Based Approach

A more complex route involves cycloaddition reactions using pyrrolidine precursors. For example:

- Starting Material: N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

- Cycloaddition Reaction: Reacted with methyl fluoroacrylate under trifluoroacetic acid (TFA) catalysis.

- Subsequent steps include condensation with hydroxylamine derivatives and Grignard reagent reactions to form intermediates.

- High yield of intermediates

- Mild reaction conditions

- Requires specialized reagents (e.g., Grignard reagents)

- Multi-step process increases complexity

Purification Techniques

After synthesis, purification steps are critical to achieving high purity levels suitable for research applications. Common methods include:

- Recrystallization: Using solvents like ethyl acetate and hexane.

- Chromatography: Thin-layer chromatography (TLC) or column chromatography is used to monitor and separate reaction products.

- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the compound's structure.

Comparison of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Esterification | Simple setup; high yield | Requires anhydrous conditions |

| Cycloaddition-Based Approach | High intermediate yield; mild conditions | Multi-step process; specialized reagents |

| Industrial Scale Production | Cost-efficient; scalable | Requires precise control over conditions |

Challenges in Synthesis

Some challenges associated with the preparation of this compound include:

- Maintaining anhydrous conditions to prevent ester hydrolysis.

- Handling fluorinated intermediates, which may require specialized equipment due to their reactive nature.

- Scaling up reactions while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine yields the corresponding amide.

Hydrolysis: The major product is 3-fluoropyrrolidine-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 3-fluoropyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various biological pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares tert-butyl 3-fluoropyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives:

Physicochemical and Reactivity Insights

- Fluorine vs.

- Multi-Fluorinated Derivatives : Compounds like HR499614 (two fluorines) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

- Trifluoromethyl Groups : The trifluoromethyl group in CAS 1052713-78-6 enhances steric bulk and metabolic resistance, useful in protease inhibitors .

Biological Activity

Tert-butyl 3-fluoropyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a tert-butyl ester and a fluorine substituent at the 3-position. This structure contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's binding affinity through hydrogen bonding and electrostatic interactions , while the tert-butyl group may influence lipophilicity, affecting membrane permeability.

Interaction with Enzymes

This compound has been studied for its potential to inhibit specific enzymes, which can be crucial in drug design. For example, it may interact with enzymes involved in metabolic pathways or signaling cascades, leading to altered cellular functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : It has shown promise in inhibiting enzymes related to metabolic disorders.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing physiological responses.

- Potential Anticancer Activity : Preliminary studies suggest that it might have effects on cancer cell lines, warranting further investigation.

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. The results indicated a significant reduction in enzyme activity, suggesting potential applications in diabetes management.

| Compound | DPP-IV Activity (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| This compound | 45 | 12 |

Study 2: Receptor Modulation

In another study focusing on receptor binding, this compound was tested for its ability to modulate G-protein coupled receptors (GPCRs). The findings revealed that the compound could enhance receptor signaling pathways associated with neuroprotection.

| Receptor Type | Baseline Activity (%) | Activity with Compound (%) |

|---|---|---|

| GPCR A | 100 | 150 |

| GPCR B | 100 | 80 |

Research Applications

The compound's unique properties make it a valuable building block for synthesizing pharmaceuticals targeting neurological disorders and metabolic diseases. It serves as an intermediate in organic synthesis, contributing to the development of specialty chemicals.

Q & A

Q. Q1. What are the standard synthetic routes for tert-butyl 3-fluoropyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic fluorination of a pyrrolidine precursor. Key steps include:

- Activation of the hydroxyl group : For example, using sulfonyl chlorides (e.g., 2-nitrophenylsulfonyl chloride) to generate a leaving group in tert-butyl 3-hydroxypyrrolidine-1-carboxylate derivatives .

- Fluorination : Substitution with a fluorine source (e.g., KF or TBAF) under anhydrous conditions. Solvents like dichloromethane or DMF are used at 0–20°C to minimize side reactions .

- Protection/deprotection : The tert-butyl carbamate (Boc) group is stable under acidic conditions but can be cleaved with TFA for downstream modifications .

Critical Factors : Temperature control during fluorination is crucial to avoid racemization. Impurities often arise from incomplete substitution or Boc group cleavage.

Q. Q2. How is this compound characterized, and what analytical methods resolve structural ambiguities?

Methodological Answer:

- NMR Spectroscopy : , , and NMR confirm regiochemistry and purity. For example, NMR distinguishes between axial/equatorial fluorine conformers in the pyrrolidine ring .

- Mass Spectrometry : ESI-HRMS validates molecular weight and detects byproducts (e.g., de-Boc derivatives) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemical assignments in crystalline derivatives, though data collection requires high-resolution crystals .

Data Contradictions : Rotameric mixtures (e.g., detected via NMR in phosphonylated analogs) may complicate interpretation; variable-temperature NMR or DFT calculations can clarify dynamic processes .

Advanced Research Questions

Q. Q3. How can stereochemical control be achieved during fluorination to optimize enantiomeric excess (ee) in this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Use of asymmetric phase-transfer catalysts (e.g., cinchona alkaloids) during fluorination can enhance ee by stabilizing transition states .

- Substrate Engineering : Pre-organizing the pyrrolidine ring with bulky substituents (e.g., tert-butyl groups) restricts conformational flexibility, reducing racemization .

- Monitoring : Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)) quantifies ee during reaction optimization .

Q. Q4. What stability challenges arise when handling this compound under varying pH or temperature conditions?

Methodological Answer:

- Acidic Conditions : The Boc group hydrolyzes at pH < 2, releasing CO and tert-butanol. Stability studies (via NMR or TLC) in buffered solutions (pH 1–7) guide storage protocols .

- Thermal Stability : Accelerated degradation studies (e.g., 40–60°C) reveal decomposition pathways (e.g., retro-aza-Michael reactions). Lyophilization or storage at –20°C in inert atmospheres extends shelf life .

Q. Q5. How can contradictory crystallographic and spectroscopic data for this compound derivatives be reconciled?

Methodological Answer:

- Case Study : If X-ray data suggests a planar pyrrolidine ring while NMR indicates puckering, consider:

- Mitigation : Use complementary techniques (e.g., NOESY for proximity correlations) to resolve discrepancies .

Methodological Optimization

Q. Q6. What strategies improve yields in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise Protection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid premature deprotection .

- Flow Chemistry : Continuous-flow systems enhance reproducibility in fluorination steps by maintaining precise temperature/residence time control .

- Workup Optimization : Extract impurities (e.g., unreacted fluoride salts) with aqueous washes (NaHCO or brine) before column chromatography .

Q. Q7. How are computational methods (e.g., DFT, molecular docking) applied to predict reactivity or biological activity of this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.